5-Methylethylone hydrochloride

Synthetic Cathinone Structure-Activity Relationship Forensic Chemistry

5-Methylethylone hydrochloride (also known as 5-methyl-βk-MDEA, 5ME, or 3,4-Methylenedioxy-5-methylethcathinone hydrochloride) is a synthetic cathinone of the amphetamine, phenethylamine, and cathinone chemical classes. It is structurally related to ethylone (bk-MDEA), differing by the addition of a methyl group at the 5-position of the benzodioxole ring.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 2748289-02-1
Cat. No. B12353628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylethylone hydrochloride
CAS2748289-02-1
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13;/h5-6,9,14H,4,7H2,1-3H3;1H
InChIKeyGPFNMPVEIHTOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylethylone hydrochloride: Synthetic Cathinone Reference Standard for Forensic and Research Applications


5-Methylethylone hydrochloride (also known as 5-methyl-βk-MDEA, 5ME, or 3,4-Methylenedioxy-5-methylethcathinone hydrochloride) is a synthetic cathinone of the amphetamine, phenethylamine, and cathinone chemical classes. It is structurally related to ethylone (bk-MDEA), differing by the addition of a methyl group at the 5-position of the benzodioxole ring [1]. Despite being sold as a designer drug, relatively little data exists about its pharmacological properties, metabolism, and toxicity .

Why 5-Methylethylone Hydrochloride Cannot Be Interchanged with Ethylone or Other In-Class Synthetic Cathinones


Synthetic cathinones with superficial structural similarity exhibit profoundly different pharmacological profiles. Even a single methyl substitution can drastically alter monoamine transporter selectivity and functional activity, causing a compound to act as a pure uptake inhibitor rather than a substrate-type releaser [1]. For instance, ethylone (bk-MDEA) is a non-selective monoamine uptake inhibitor, whereas closely related analogs like mephedrone and methylone also induce significant 5-HT release similar to MDMA [2]. Without specific pharmacological characterization, assuming functional equivalence between 5-Methylethylone and its parent compound ethylone introduces substantial experimental and procurement risk. The addition of the 5-methyl group results in a distinct chemical entity with a separate CAS number (2748289-02-1, free base: 1364933-82-3) and its own analytical signatures, making certified reference materials essential for accurate forensic identification.

Quantitative Differentiation of 5-Methylethylone Hydrochloride from Closest Analogs


Structural Differentiation: 5-Methyl Substitution Relative to Ethylone (bk-MDEA)

5-Methylethylone hydrochloride is a structural analog of ethylone (bk-MDEA), distinguished by the addition of a single methyl group at the 5-position of the benzodioxole ring [1]. This substitution increases the molecular weight from 235.28 g/mol (ethylone free base) to 271.74 g/mol (5-Methylethylone hydrochloride salt) and yields a distinct InChI Key (GPFNMPVEIHTOBY-UHFFFAOYSA-N) .

Synthetic Cathinone Structure-Activity Relationship Forensic Chemistry

Certified Reference Material Availability with Defined Purity for Forensic Method Validation

5-Methylethylone hydrochloride is available as an analytical reference standard with a certified purity of ≥95% from a commercial supplier, formulated as a crystalline solid . This contrasts with the common procurement scenario for unscheduled designer drugs, which often lack certified purity documentation, introducing significant quantitative uncertainty in forensic and research applications.

Reference Standard Forensic Toxicology Method Validation

Physicochemical Solubility Profile Supporting Analytical Method Development

The hydrochloride salt form provides a defined solubility profile in common laboratory solvents: DMF: 0.5 mg/ml, DMSO: 5 mg/ml, Methanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml . This solubility data is essential for preparing analytical stock solutions and differs from the solubility profiles reported for other synthetic cathinone reference standards, which can vary significantly based on salt form and substitution pattern.

Solubility Analytical Chemistry Sample Preparation

Regulatory Status: Unscheduled Compound Requiring Specialized Procurement Workflows

5-Methylethylone is currently unscheduled at the United States federal level, but is not FDA-approved for human consumption and is listed as a regulated substance in the state of Vermont [1]. This regulatory status is distinct from ethylone, which is a Schedule I controlled substance in the United States [2]. This differential scheduling directly impacts procurement routes, licensing requirements, and permissible research applications.

Regulatory Status Controlled Substance Procurement Compliance

Optimal Applications for 5-Methylethylone Hydrochloride in Forensic and Research Settings


Forensic Identification and Quantification of Seized Drug Exhibits

Forensic laboratories can utilize 5-Methylethylone hydrochloride as a certified reference standard (purity ≥95%) for the unambiguous identification and quantification of 5-Methylethylone in seized drug materials via GC-MS or LC-MS/MS. Its distinct InChI Key (GPFNMPVEIHTOBY-UHFFFAOYSA-N) and CAS number differentiate it from other cathinones, enabling specific confirmatory analysis as mandated by guidelines such as those from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).

In Vitro Pharmacological Profiling to Establish Mechanism of Action

Given that relatively little data exists about the pharmacological properties of 5-Methylethylone [1], research laboratories can use the certified reference standard to conduct monoamine transporter (DAT, NET, SERT) uptake and release assays in transfected cell lines. Such studies would elucidate whether 5-Methylethylone acts as a non-selective monoamine uptake inhibitor similar to ethylone and cocaine, or as a substrate-type releaser analogous to MDMA [2], directly informing structure-activity relationships (SAR) for this class of compounds.

Metabolism and Toxicological Screening Assay Development

The compound can serve as a primary reference material for developing and validating LC-HRMS or GC-MS methods to detect 5-Methylethylone and its phase I/II metabolites in biological matrices. Its defined solubility profile (notably 10 mg/ml in PBS pH 7.2) facilitates preparation of stock solutions for in vitro microsomal incubation studies, aiding clinical and forensic toxicology laboratories in establishing screening capabilities for this emerging drug.

Chemical and Physical Reference for Method Transfer and Inter-Laboratory Studies

The availability of 5-Methylethylone hydrochloride as a batch-certified analytical standard with documented physical properties supports inter-laboratory method transfer and proficiency testing programs. Its distinct spectral signatures allow its use as a system suitability test compound for chromatographic and mass spectrometric systems dedicated to cathinone analysis, a critical capability for laboratories participating in programs like NIST's Emerging Drugs of Abuse threat assessment.

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